Nav1.7 inhibitor

Overview

Description

Nav1.7 inhibitors are compounds that target the voltage-gated sodium channel isoform 1.7 (Nav1.7). This channel is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals. Mutations in the Nav1.7 gene can lead to conditions such as congenital insensitivity to pain or episodic extreme pain disorders . Due to its significant role in pain perception, Nav1.7 has become a high-interest target for developing non-opioid pain therapeutics .

Preparation Methods

The synthesis of Nav1.7 inhibitors involves various synthetic routes and reaction conditions. One common approach is the modification of guanidinium toxins to create selective inhibitors . Another method involves high-throughput screening of natural products to identify novel inhibitors, such as naphthylisoquinoline alkaloids . Industrial production methods often involve the use of advanced techniques like cryogenic electron microscopy (cryo-EM) to design and optimize inhibitors .

Chemical Reactions Analysis

Nav1.7 inhibitors undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the inhibitor, potentially enhancing its binding affinity.

Reduction: Used to alter the oxidation state of the inhibitor, affecting its interaction with the Nav1.7 channel.

Substitution: Common reagents include halogens and alkyl groups, which can be substituted onto the inhibitor to improve its selectivity and potency.

Major products formed from these reactions include modified inhibitors with enhanced pharmacological properties, such as increased selectivity for Nav1.7 over other sodium channel isoforms .

Scientific Research Applications

Neuropathic Pain

Nav1.7 inhibitors have shown promise in treating neuropathic pain, which arises from nerve damage. For instance, TV-45070 , developed by Xenon Pharmaceuticals, has been evaluated in multiple Phase 2 clinical trials for conditions like postherpetic neuralgia and diabetic neuropathy . The compound demonstrated efficacy in alleviating pain symptoms while maintaining a favorable safety profile.

Inflammatory Pain

Research indicates that Nav1.7 inhibitors can effectively manage inflammatory pain conditions. A study involving the compound C4 revealed its ability to reverse Paclitaxel-induced neuropathic pain in rodent models . This finding supports the potential application of Nav1.7 inhibitors in treating pain associated with cancer therapies.

Cancer Pain

Recent investigations have identified Nav1.7 as a target for cancer-related pain management. The inhibitor SV188 was found to selectively inhibit Nav1.7 channels in medullary thyroid cancer cells, demonstrating significant anticancer activity . This suggests that targeting Nav1.7 may not only alleviate pain but also inhibit tumor growth.

Case Studies

Mechanism of Action

Nav1.7 inhibitors exert their effects by blocking the sodium ion conductance through the Nav1.7 channel. This inhibition prevents the initiation and propagation of action potentials in nociceptive neurons, thereby reducing pain perception . The molecular targets include the voltage-sensing domains and the central pore of the Nav1.7 channel . Pathways involved in this mechanism include the modulation of ion channel gating and the prevention of sodium influx .

Comparison with Similar Compounds

Nav1.7 inhibitors can be compared with other sodium channel inhibitors, such as:

Lidocaine: A broad-spectrum sodium channel blocker with less selectivity for Nav1.7.

Mexiletine: Another broad-spectrum inhibitor with applications in treating arrhythmias.

Carbamazepine: Used for epilepsy and neuropathic pain but lacks the specificity of Nav1.7 inhibitors.

Nav1.7 inhibitors are unique due to their high selectivity for the Nav1.7 isoform, which minimizes off-target effects and enhances their potential as pain therapeutics .

Biological Activity

Nav1.7, a voltage-gated sodium channel primarily expressed in peripheral sensory neurons, has emerged as a critical target for the development of analgesics. The selective inhibition of Nav1.7 is being explored as a promising strategy to alleviate various pain conditions, including neuropathic pain and inflammatory pain, while minimizing adverse effects associated with traditional analgesics.

Overview of Nav1.7 Inhibitors

Nav1.7 inhibitors can be classified based on their chemical structure and mechanism of action. This section outlines the various classes of Nav1.7 inhibitors and their biological activities.

| Inhibitor Class | Examples | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Conventional VGSC Inhibitors | Lidocaine, Mexiletine | Broad-spectrum sodium channel inhibition | Widely used but non-selective |

| Sulphonamide Derivatives | PF-05089771, GNE-616 | Selective inhibition of Nav1.7 | Clinical trials ongoing |

| Acyl Sulphonamide Derivatives | C4, TV-45070 | Enhanced selectivity and potency | Various stages of clinical trials |

| Novel Compounds | ST-2262, GDC-0276 | State-independent inhibition | Preclinical to clinical development |

1. C4: A Potent Nav1.7 Inhibitor

Recent studies have identified C4 as a selective this compound that effectively reverses Paclitaxel-induced neuropathic pain in rodent models. Molecular docking and simulations confirmed its binding mode to the channel, indicating a promising pathway for further development into clinical applications .

2. ST-2262: State-Independent Inhibition

The compound ST-2262 demonstrated an IC50 of 72 nM for Nav1.7 with over 200-fold selectivity against other sodium channel isoforms (Nav1.1–1.6 and Nav1.8). In non-human primate studies, it significantly reduced sensitivity to noxious heat, highlighting its potential for treating pain .

3. TV-45070: Clinical Trials and Applications

TV-45070 has shown efficacy in multiple Phase 2 clinical trials for conditions such as postherpetic neuralgia and dental pain. Its mechanism involves selective inhibition of Nav1.7, which is crucial for nociceptive signaling, thereby providing relief from moderate to severe pain .

Mechanistic Insights

The mechanism by which Nav1.7 inhibitors exert their effects involves blocking the influx of sodium ions through the channel during depolarization, thereby reducing neuronal excitability and subsequent pain signaling.

Key Mechanisms:

- Nociceptive Signal Modulation : By inhibiting Nav1.7, these compounds disrupt the transmission of pain signals from peripheral nerves to the central nervous system.

- Reduction of Hyperalgesia : Selective inhibition can lead to decreased sensitivity to painful stimuli in various animal models .

Challenges in Development

Despite promising preclinical results, many Nav1.7 inhibitors have faced challenges in clinical development due to issues such as:

Properties

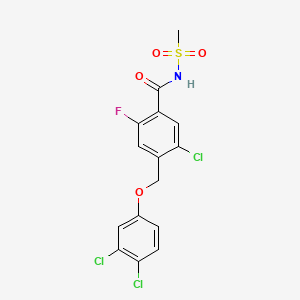

IUPAC Name |

5-chloro-4-[(3,4-dichlorophenoxy)methyl]-2-fluoro-N-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3FNO4S/c1-25(22,23)20-15(21)10-6-12(17)8(4-14(10)19)7-24-9-2-3-11(16)13(18)5-9/h2-6H,7H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPXWPAGHGHDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)Cl)COC2=CC(=C(C=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.